molecular formula C14H30Si2 B14143093 Silane, 2,6-octadiene-1,8-diylbis[trimethyl- CAS No. 3528-13-0

Silane, 2,6-octadiene-1,8-diylbis[trimethyl-

Cat. No.: B14143093
CAS No.: 3528-13-0
M. Wt: 254.56 g/mol
InChI Key: UUPPIVRNYFRPLG-UHFFFAOYSA-N
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Description

Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is an organosilicon compound with the molecular formula C14H30Si2 It is characterized by the presence of two trimethylsilyl groups attached to a 2,6-octadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] typically involves the hydrosilylation of 2,6-octadiene with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the double bonds in the octadiene backbone to single bonds.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties, such as enhanced thermal stability and mechanical strength.

Biology and Medicine

In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a component in biocompatible materials. Its ability to form stable bonds with organic molecules makes it a valuable tool in the design of new therapeutic agents.

Industry

Industrially, Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its properties contribute to the durability and performance of these materials in various applications.

Mechanism of Action

The mechanism of action of Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] involves its ability to form stable covalent bonds with other molecules. The trimethylsilyl groups can interact with various functional groups, facilitating the formation of new chemical bonds. This interaction is crucial in its applications in materials science and organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Silane, 1,7-octadiene-1,8-diylbis[trimethyl-]
  • Silane, 1,1’-[1,7-octadiene-1,8-diyl]bis[1,1,1-trimethyl-]

Uniqueness

Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is unique due to the specific positioning of the trimethylsilyl groups on the 2,6-octadiene backbone. This structural feature imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

3528-13-0

Molecular Formula

C14H30Si2

Molecular Weight

254.56 g/mol

IUPAC Name

trimethyl(8-trimethylsilylocta-2,6-dienyl)silane

InChI

InChI=1S/C14H30Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h9-12H,7-8,13-14H2,1-6H3

InChI Key

UUPPIVRNYFRPLG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC=CCCC=CC[Si](C)(C)C

Origin of Product

United States

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